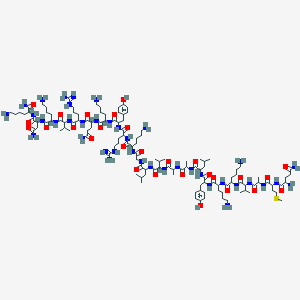
186302-15-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the CAS number 186302-15-8 is known as Influenza HA (518-526). It is a peptide derived from the hemagglutinin protein of the influenza virus. This peptide is an H-2Kd-restricted epitope, which means it is recognized by specific immune cells in the context of the H-2Kd molecule. The peptide sequence is composed of the amino acids isoleucine, tyrosine, serine, threonine, valine, alanine, serine, serine, and leucine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza HA (518-526) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using advanced resins and coupling reagents .
化学反应分析
Types of Reactions
Influenza HA (518-526) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used for various research applications .
科学研究应用
Influenza HA (518-526) is widely used in scientific research, particularly in the fields of immunology and virology. Its applications include:
Vaccine Development: Used as an epitope in vaccine formulations to elicit an immune response.
Immunological Studies: Helps in studying T-cell responses and antigen presentation.
Diagnostic Tools: Used in assays to detect immune responses to influenza
作用机制
The mechanism of action of Influenza HA (518-526) involves its recognition by T-cells in the context of the H-2Kd molecule. This interaction triggers an immune response, leading to the activation of T-cells and the production of cytokines. The peptide’s specific sequence allows it to bind to the H-2Kd molecule and be presented on the surface of antigen-presenting cells .
相似化合物的比较
Similar Compounds
Influenza HA (533-541): Another peptide derived from the hemagglutinin protein with a slightly different sequence.
Influenza HA (307-319): A different epitope from the same protein, used in similar research applications
Uniqueness
Influenza HA (518-526) is unique due to its specific sequence and its ability to be recognized by T-cells in the context of the H-2Kd molecule. This makes it particularly valuable for studying immune responses and developing targeted vaccines .
属性
CAS 编号 |
186302-15-8 |
|---|---|
分子式 |
C₄₂H₆₉N₉O₁₅ |
分子量 |
940.05 |
序列 |
One Letter Code: IYSTVASSL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)

